![molecular formula C24H22FN5O2S B2402113 N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203045-75-3](/img/structure/B2402113.png)
N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22FN5O2S and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines various pharmacophores, which may contribute to its diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. For instance, thiazole-based compounds have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A notable study demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl and thiazole rings enhance anticancer activity, suggesting that modifications to the compound's structure could optimize its efficacy against cancer cells .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For example, a series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 150 µg/mL .
Table 1 summarizes the antibacterial activity of related thiazole compounds:
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 31.25 |
Compound B | Escherichia coli | 125 |
Compound C | Pseudomonas aeruginosa | 150 |
Neuropharmacological Effects
Thiazole derivatives have also been investigated for their neuropharmacological effects. Some studies suggest that these compounds can exhibit anticonvulsant properties. For instance, certain thiazole analogs were found to effectively reduce seizure activity in animal models . The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Case Study 1: Anticancer Efficacy
In a controlled study, a thiazole derivative similar to this compound was administered to human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The compound was shown to induce DNA fragmentation and activate caspase pathways, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial efficacy of a series of thiazole derivatives against clinical isolates of resistant bacterial strains. The results demonstrated that certain modifications in the thiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on the thiazole scaffold.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2S/c25-17-11-5-6-12-18(17)26-19(31)15-30-23(32)21-22(20(28-30)16-9-3-1-4-10-16)33-24(27-21)29-13-7-2-8-14-29/h1,3-6,9-12H,2,7-8,13-15H2,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIILZABLLJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.